An In-depth Technical Guide to 1-Bromo-2-(bromomethyl)naphthalene (CAS: 37763-43-2)
An In-depth Technical Guide to 1-Bromo-2-(bromomethyl)naphthalene (CAS: 37763-43-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-(bromomethyl)naphthalene, a halogenated aromatic hydrocarbon with significant potential as a versatile building block in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, safety and handling protocols, and spectroscopic information. Furthermore, a detailed, proposed experimental protocol for its synthesis via free-radical bromination is presented, based on established chemical principles for analogous compounds. While specific biological activities and defined roles in signaling pathways for this particular molecule are not extensively documented in current literature, this guide explores the potential applications in drug development based on the known bioactivity of the broader class of naphthalene derivatives.
Chemical and Physical Properties
1-Bromo-2-(bromomethyl)naphthalene is a solid, typically found as a powder.[1] Its core structure consists of a naphthalene ring substituted with two bromine atoms, one directly on the aromatic ring and the other on a methyl group, rendering it a reactive intermediate for further chemical modifications.
Table 1: Physicochemical Properties of 1-Bromo-2-(bromomethyl)naphthalene
| Property | Value | Source(s) |
| CAS Number | 37763-43-2 | [1][2] |
| Molecular Formula | C₁₁H₈Br₂ | [1][2] |
| Molecular Weight | 299.99 g/mol | [1][2] |
| Appearance | Powder | [1] |
| InChI Key | DQTOCXIHYIQHCK-UHFFFAOYSA-N | [1] |
| SMILES String | BrCc1ccc2ccccc2c1Br | [1][2] |
Spectroscopic Data
Table 2: Available Spectroscopic Information
| Technique | Data Availability | Comments | Source(s) |
| GC-MS | Available | Indicates a purity of ≥96.0% in some commercial samples. | [1][2] |
| ¹H NMR | Not explicitly found for the title compound. Data is available for similar compounds like 2-(Bromomethyl)naphthalene. | The spectrum is expected to show characteristic peaks for the aromatic protons and a singlet for the benzylic methylene protons. | [4] |
| ¹³C NMR | Not explicitly found for the title compound. | ||
| Infrared (IR) | Available for the precursor 1-Bromo-2-methylnaphthalene. | [3] |
Synthesis
A detailed experimental protocol for the synthesis of 1-Bromo-2-(bromomethyl)naphthalene is not explicitly published. However, based on the well-established principles of free-radical halogenation of benzylic positions, a reliable synthetic route can be proposed starting from 1-Bromo-2-methylnaphthalene.[5][6] The most common method for such a transformation is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator.[5]
Proposed Experimental Protocol: Synthesis of 1-Bromo-2-(bromomethyl)naphthalene
Reaction: Free-radical bromination of 1-Bromo-2-methylnaphthalene.
Materials:
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1-Bromo-2-methylnaphthalene
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N-Bromosuccinimide (NBS)
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A radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide)
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Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
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Inert gas (e.g., Nitrogen or Argon)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Bromo-2-methylnaphthalene in anhydrous CCl₄ under an inert atmosphere.
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Add N-Bromosuccinimide (1.0 - 1.1 equivalents) and a catalytic amount of the radical initiator to the solution.
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Heat the reaction mixture to reflux. The reaction can be monitored by TLC or GC-MS.
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Upon completion of the reaction (typically indicated by the consumption of the starting material), cool the mixture to room temperature.
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Filter the reaction mixture to remove the succinimide byproduct.
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Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield pure 1-Bromo-2-(bromomethyl)naphthalene.
Diagram 1: Proposed Synthesis of 1-Bromo-2-(bromomethyl)naphthalene
Caption: A schematic of the proposed synthetic route.
Reaction Mechanism
The synthesis proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[6]
Caption: Synthetic pathways for drug discovery.
Safety and Handling
1-Bromo-2-(bromomethyl)naphthalene is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. [1]It is also a lachrymator, meaning it can cause tearing. [7] Table 3: GHS Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
Source: [1] Handling Precautions:
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Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and vapors.
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Prevent contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Diagram 4: Safe Handling Workflow
Caption: A workflow for safe laboratory handling.
Conclusion
1-Bromo-2-(bromomethyl)naphthalene is a valuable synthetic intermediate with significant potential for the development of novel compounds in the fields of medicinal chemistry and materials science. While direct biological data for this specific molecule is limited, its reactive nature and the established bioactivity of the naphthalene scaffold make it an attractive starting point for further research. This guide provides a foundational understanding of its properties, a plausible synthetic route, and the necessary safety precautions for its handling, serving as a valuable resource for researchers and scientists.
References
- 1. 1-Bromo-2-(bromomethyl)naphthalene | C11H8Br2 | CID 37828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-2-(bromomethyl)naphthalene = 96.0 GC 37763-43-2 [sigmaaldrich.com]
- 3. Naphthalene, 1-bromo-2-methyl- [webbook.nist.gov]
- 4. 2-(Bromomethyl)naphthalene(939-26-4) 1H NMR spectrum [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]

